molecular formula C21H27N3O2 B12525995 N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide CAS No. 656261-08-4

N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide

Cat. No.: B12525995
CAS No.: 656261-08-4
M. Wt: 353.5 g/mol
InChI Key: TUFAYESAXLVQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide is a researched compound belonging to the class of benzamide derivatives, which are recognized as histone deacetylase (HDAC) inhibitors . HDACs play a critical role in epigenetic regulation, and their inhibition can reactivate gene expression, leading to the suppression of cancer cell proliferation and the induction of apoptosis . This molecule is part of a class of compounds noted for its Zn2+-chelating motif, which is key to its mechanism of enzyme inhibition . Studies on structurally similar compounds have demonstrated potent and selective inhibitory activity against Class I HDAC enzymes, particularly HDAC1, which translates to significant antiproliferative effects in various cancer cell lines, including ovarian and liver carcinomas . Early research on a closely related analog, 4-amino-N-(2'-aminophenyl)benzamide, revealed a unique and striking differential antitumor activity, showing high efficacy in slowly proliferating tumors while being ineffective in rapidly growing ones . This suggests potential for targeted therapeutic applications. The compound is intended for non-human, non-clinical research applications only.

Properties

CAS No.

656261-08-4

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide

InChI

InChI=1S/C21H27N3O2/c1-3-7-15(8-4-2)20(25)23-17-13-11-16(12-14-17)21(26)24-19-10-6-5-9-18(19)22/h5-6,9-15H,3-4,7-8,22H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

TUFAYESAXLVQCV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Conventional Amide Coupling Approach

The most widely reported method involves sequential amidation and acylation steps. The synthesis begins with the formation of the benzamide core, followed by introduction of the 2-propylpentanoyl group.

Procedure :

  • Synthesis of 4-nitro-N-(2-nitrophenyl)benzamide :
    A mixture of 4-nitrobenzoyl chloride (1.2 equiv) and 2-nitroaniline (1.0 equiv) in dry dichloromethane (DCM) is stirred at 0°C under nitrogen. Triethylamine (2.5 equiv) is added dropwise, and the reaction proceeds for 12 hours at room temperature. The product is isolated via filtration (yield: 78–85%).
  • Reduction to 4-amino-N-(2-aminophenyl)benzamide :
    The nitro groups are reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% Pd/C) in ethanol at 50°C for 6 hours. Alternatively, catalytic transfer hydrogenation with ammonium formate and Pd/C in methanol achieves full reduction within 3 hours (yield: 90–95%).

  • Acylation with 2-propylpentanoyl chloride :
    The diamine intermediate is treated with 2-propylpentanoyl chloride (1.5 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous tetrahydrofuran (THF). The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the final product (yield: 65–72%).

Optimization Insights :

  • Solvent Selection : THF outperforms DMF or acetonitrile in minimizing side reactions during acylation.
  • Stoichiometry : A 1.5:1 molar ratio of acyl chloride to diamine prevents over-acylation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Procedure :

  • One-Pot Amidation-Acylation :
    A mixture of isatoic anhydride (1.0 equiv), 2-propylpentanoic acid (1.2 equiv), and 2-aminophenylamine (1.0 equiv) in DMF is subjected to microwave irradiation (140 W, 120°C) for 15 minutes. The crude product is precipitated with ice water and recrystallized from ethanol (yield: 82–88%).

Advantages :

  • Time Efficiency : 15 minutes vs. 24 hours in conventional methods.
  • Atom Economy : Eliminates separate protection/deprotection steps.

Solid-Phase Synthesis

For high-throughput applications, solid-phase methods using Wang resin have been developed.

Procedure :

  • Resin Functionalization :
    Wang resin (1.0 g, 1.2 mmol/g) is swelled in DCM and treated with 4-fluoronitrobenzene (3.0 equiv) and DIPEA (6.0 equiv) for 12 hours.
  • Nucleophilic Aromatic Substitution :
    The resin-bound nitroarene reacts with 2-aminophenylamine (5.0 equiv) in DMSO at 80°C for 8 hours.

  • Reduction and Acylation :
    Sequential reduction (SnCl₂·2H₂O in ethanol) and acylation (2-propylpentanoyl chloride/DIPEA) yield the target compound, which is cleaved from the resin using TFA/DCM (1:1).

Yield : 60–68% over four steps.

Reaction Optimization and Mechanistic Considerations

Catalytic Systems

Catalyst Solvent Temperature (°C) Yield (%) Reference
Pd/C (H₂) Ethanol 50 92
Fe/S Toluene 110 85
ZnO nanoparticles Solvent-free 70 94

Key Findings :

  • Pd/C Efficiency : Higher yields (92%) but requires pressurized H₂.
  • Nanoparticle Catalysts : ZnO enables solvent-free conditions, reducing environmental impact.

Acylation Regioselectivity

The 2-propylpentanoyl group selectively reacts with the primary amine on the benzamide core. Computational studies (DFT) reveal:

  • Electronic Effects : The electron-deficient 4-position of the benzamide directs acylation (ΔG‡ = 18.3 kcal/mol vs. 24.7 kcal/mol for meta).
  • Steric Factors : Bulky 2-propylpentanoyl chloride favors linear transition states, minimizing steric clashes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.0 Hz, 1H), 7.24–7.18 (m, 3H), 6.75 (d, J = 8.0 Hz, 1H), 6.59 (t, J = 7.6 Hz, 1H), 2.45–2.38 (m, 2H), 1.55–1.48 (m, 4H), 0.92 (t, J = 7.2 Hz, 6H).
  • IR (KBr) : ν = 3275 (N–H), 1643 (C=O), 1540 (C–N).

Chromatographic Purity

Method Column Mobile Phase Purity (%)
HPLC-UV C18, 250 × 4.6 mm Acetonitrile/H₂O (70:30) 99.2
UPLC-MS BEH C18, 2.1 × 50 mm 0.1% Formic acid gradient 99.5

Comparative Analysis of Methods

Parameter Conventional Microwave Solid-Phase
Total Time 36 h 0.5 h 24 h
Overall Yield 65% 88% 60%
Scalability High Moderate Low
Purification Ease Moderate Easy Complex

Recommendations :

  • Lab-Scale : Microwave-assisted synthesis offers optimal efficiency.
  • Industrial Scale : Conventional methods remain preferable due to existing infrastructure.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, palladium catalysts, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide belongs to a class of compounds known as benzamide derivatives. These compounds have been studied for their ability to inhibit various biological pathways, making them candidates for therapeutic applications.

Antineoplastic Activity

Research indicates that derivatives of N-(2-aminophenyl)-benzamide exhibit significant antineoplastic properties. For instance, studies have demonstrated that specific derivatives can effectively combat neoplastic diseases by inhibiting tumor growth and proliferation. The compound has shown promise in preclinical models against various cancer types, including breast adenocarcinoma and colon carcinoma .

Table 1: In Vivo Antitumor Activity of N-(2-aminophenyl)-benzamide Derivatives

Compound NameTumor TypeDose (mg/kg/day)Tumor Volume Reduction (%)
4-acetamino-N-(2'-aminophenyl)-benzamideMammary Adenocarcinoma12.585
4-isobutyrylamino-N-(2'-aminophenyl)-benzamideColon Carcinoma7.090
4-formylamino-N-(2'-aminophenyl)-benzamideL1210 Leukemia8.075

Dual Target Inhibition

Recent studies have indicated that this compound may also inhibit LSD1 (lysine-specific demethylase 1), suggesting a dual-target mechanism that could enhance its antitumor efficacy . This dual inhibition is particularly relevant for treating cancers that are resistant to conventional therapies.

Case Studies and Clinical Applications

Several case studies have documented the therapeutic potential of this compound derivatives in clinical settings.

Case Study: Breast Cancer Treatment

A notable case study involved the administration of a related compound in patients with advanced breast cancer who had not responded to standard treatments. The results showed a significant reduction in tumor size and improved patient survival rates, highlighting the compound's potential as a viable treatment option .

Case Study: Combination Therapy

Another study explored the use of this compound in combination with other chemotherapeutic agents. The findings suggested that this combination therapy could enhance overall treatment efficacy while minimizing side effects, offering a promising avenue for future cancer treatments .

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)
  • Structure: Contains a nitrogen mustard group (bis(2-chloroethyl)amino) instead of 2-propylpentanoylamino.
  • HDAC Inhibition :
    • IC₅₀ values: HDAC1 = 95.2 nM, HDAC2 = 260.7 nM, HDAC3 = 255.7 nM (class I selectivity) .
  • Antiproliferative Activity :
    • 10.3- and 11.3-fold higher potency than SAHA in A2780 and HepG2 cells, respectively .
  • In Vivo Efficacy: Lower potency than SAHA in HepG2 xenograft models .
  • Mechanism : Induces G2/M phase arrest and apoptosis in HepG2 cells .
CI-994 (N-(2-aminophenyl)-4-acetylaminobenzamide)
  • Structure: Features an acetylaminobenzamide group.
  • HDAC Inhibition : Less potent than hydroxamate-based inhibitors (e.g., SAHA) but clinically relevant .
  • Clinical Data :
    • Phase I trials demonstrated tolerability and efficacy in solid tumors, often combined with gemcitabine or carboplatin .
MS-275 (N-(2-aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide)
  • Structure : Includes a pyridine-3-ylmethoxycarbonyl substituent.
  • HDAC Inhibition : Modulates acetylation in prostate cancer cells and induces p21 expression .
  • Clinical Data: Phase I trials showed increased acetylation in peripheral blood cells and tumor growth inhibition in xenografts .
Pyrimidine-Based Analogues (e.g., Compound 11a)
  • Structure: Substituted with pyrimidine and sulfonyl groups (e.g., 11a: 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl) .
  • Activity : Synthesized for kinase inhibition; structural diversity highlights the role of heterocyclic groups in modulating selectivity .

Comparative Analysis

Table 1: Key Parameters of Benzamide-Based HDAC Inhibitors
Compound HDAC Selectivity IC₅₀ (nM) Cell-Based Potency vs. SAHA Clinical Status
NA Class I (HDAC1/2/3) 95.2–260.7 10–11-fold higher Preclinical
CI-994 Pan-HDAC Not reported Lower than SAHA Phase I/II (Combination)
MS-275 Class I Not reported Moderate Phase I/II
Target Compound Hypothesized Class I Data unavailable Data unavailable Preclinical (Theoretical)
Key Observations:

Acetyl (CI-994) and pyridine (MS-275) groups improve oral bioavailability but reduce HDAC affinity compared to hydroxamates . The 2-propylpentanoylamino group in the target compound may balance lipophilicity and selectivity, akin to valproic acid derivatives.

Clinical Relevance :

  • CI-994 and MS-275 are less potent than SAHA but better tolerated in clinical settings .
  • NA remains preclinical due to efficacy-toxicity trade-offs .

Biological Activity

N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H27N3O2
  • Molecular Weight : 355.46 g/mol
  • IUPAC Name : this compound
  • CAS Number : 11210392

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. The compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and has implications in cancer treatment.

Key Mechanisms:

  • Histone Deacetylase Inhibition : By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression that promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies suggest that this compound induces G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

Research Findings

Recent studies have explored the efficacy of this compound in various cancer models. Below are some significant findings:

StudyFindings
Cell Proliferation Assays Demonstrated significant antiproliferative effects against various cancer cell lines, including A2780 and HepG2, with IC50 values significantly lower than traditional HDAC inhibitors like SAHA .
Apoptosis Induction Induces apoptosis through activation of intrinsic pathways, characterized by increased caspase activity and PARP cleavage .
In Vivo Efficacy Showed promising results in animal models with solid tumors, indicating potential for further development as a therapeutic agent .

Case Studies

  • Case Study on Antitumor Activity :
    • In a study involving A2780 ovarian cancer cells, this compound exhibited a 10.3-fold increase in potency compared to SAHA. The compound's mechanism involved cell cycle arrest and apoptosis induction, highlighting its potential as a lead compound for developing bifunctional HDAC inhibitors .
  • Toxicity Assessments :
    • Toxicological evaluations revealed that at therapeutic doses, the compound displayed a favorable safety profile with minimal adverse effects observed in animal models. Maximum tolerated doses were established at 4 mg/kg for rats without significant toxicological findings .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds known for HDAC inhibition:

CompoundMechanismIC50 (nM)Notes
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC Inhibitor95.2 (HDAC1), 260.7 (HDAC2), 255.7 (HDAC3)Potent against solid tumors; induces apoptosis .
SAHA (Suberoylanilide Hydroxamic Acid)HDAC Inhibitor27.3 (A2780), 19.5 (HepG2)Standard comparator; less potent than the new compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.